3,5-Dibromocyclopentane-1,2-diol
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Overview
Description
3,5-Dibromocyclopentane-1,2-diol is an organic compound characterized by a cyclopentane ring substituted with two bromine atoms at the 3rd and 5th positions and two hydroxyl groups at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromocyclopentane-1,2-diol typically involves the bromination of cyclopentane derivatives followed by hydroxylation. One common method is the addition of bromine to cyclopentene to form 3,5-dibromocyclopentane, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the diol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromocyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of 3,5-dibromocyclopentanone or 3,5-dibromocyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of cyclopentane-1,2-diol.
Substitution: Formation of 3,5-dihydroxycyclopentane-1,2-diol or other substituted derivatives.
Scientific Research Applications
3,5-Dibromocyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereochemical studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromocyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with target molecules, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2-Dibromocyclopentane: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
3,5-Dichlorocyclopentane-1,2-diol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Cyclopentane-1,2-diol: Lacks the bromine atoms, making it less reactive in halogenation reactions.
Uniqueness: 3,5-Dibromocyclopentane-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89416-07-9 |
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Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
3,5-dibromocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-3(7)5(9)4(2)8/h2-5,8-9H,1H2 |
InChI Key |
VYTVQFWKUVXWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1Br)O)O)Br |
Origin of Product |
United States |
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